Chemical Identification
The compound 6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is identified by its IUPAC name and has a CAS number of 1115967-08-2. Its molecular formula is with a molecular weight of approximately 447.43 g/mol. This compound is part of a class of organic compounds known for their diverse biological activities.
Classification
This compound can be classified as a triazolo-pyrimidinone derivative, which combines elements from triazole and pyrimidine chemistries. It incorporates an oxadiazole moiety, contributing to its potential biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, integrating various chemical transformations. The process may include:
Technical Details
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Techniques such as chromatography may be employed for purification.
Structure Description
The molecular structure features a complex arrangement with multiple functional groups including:
Data Representation
The structural representation can be visualized using software tools that generate 2D or 3D molecular models based on the SMILES notation: CCOc1ccccc1-c1noc(CSC2NC3NNCC3C(=O)N2c2ccccc2)n1.
Reactions Involved
This compound can participate in various chemical reactions typical for heterocyclic compounds:
Technical Details
Reactions are generally monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess progress and yield.
Biological Mechanism
The mechanism of action for this compound is primarily linked to its interaction with biological targets:
Data from studies indicate that compounds with similar structures often interact with DNA or RNA synthesis pathways, leading to cell cycle arrest.
Physical Properties
Chemical Properties
Relevant data regarding boiling point, melting point, and density are often not available or vary based on purity and synthesis method.
Scientific Uses
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: